molecular formula C19H18N4O5 B2386443 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide CAS No. 898413-36-0

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide

Cat. No. B2386443
CAS RN: 898413-36-0
M. Wt: 382.376
InChI Key: ZFNHMLBSWKKFIU-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide, commonly known as ADQNO, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various biological studies. ADQNO is a synthetic compound that belongs to the family of quinoline derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.

Scientific Research Applications

ADQNO has been extensively studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, ADQNO has been shown to modulate the activity of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This makes ADQNO a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, ADQNO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This makes ADQNO a potential candidate for the development of novel anticancer drugs.

Mechanism of Action

The mechanism of action of ADQNO involves the modulation of various signaling pathways in cells. ADQNO has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic transmission and plasticity. ADQNO has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
ADQNO has been shown to have various biochemical and physiological effects on cells. In neuronal cells, ADQNO has been shown to modulate the activity of glutamate receptors, leading to changes in synaptic transmission and plasticity. In cancer cells, ADQNO has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

ADQNO has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its mechanism of action and potential applications in various research fields. However, there are also limitations to the use of ADQNO in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ADQNO. One direction is to further investigate its potential applications in neuroscience and cancer research. Another direction is to study its long-term effects and potential toxicity in vivo. Additionally, there is a need for further optimization of the synthesis method of ADQNO to improve its yield and purity. Finally, there is a need for the development of novel derivatives of ADQNO that can be used in various research fields.

Synthesis Methods

The synthesis of ADQNO involves the reaction between 2-nitrobenzaldehyde and 1-acetyl-3,4-dihydro-2H-quinoline-7-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with oxalic acid to obtain ADQNO in high yield and purity. The synthesis of ADQNO is a complex process that requires careful attention to detail and precise control of reaction conditions.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-12(24)22-10-4-5-13-8-9-14(11-17(13)22)20-18(25)19(26)21-15-6-2-3-7-16(15)23(27)28/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNHMLBSWKKFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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